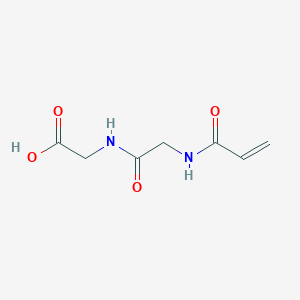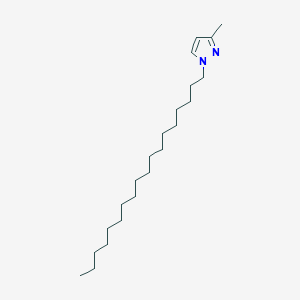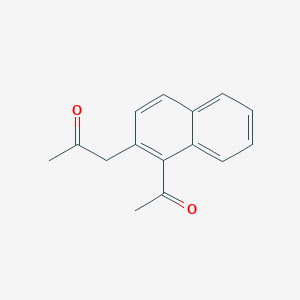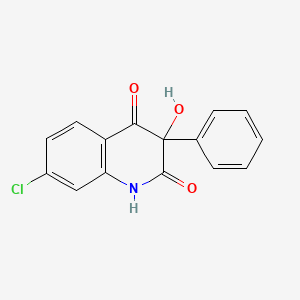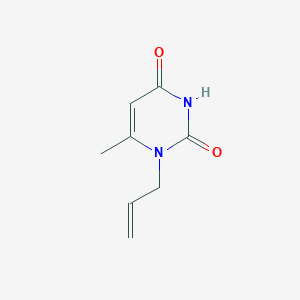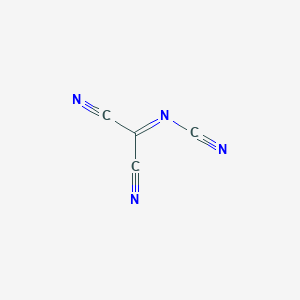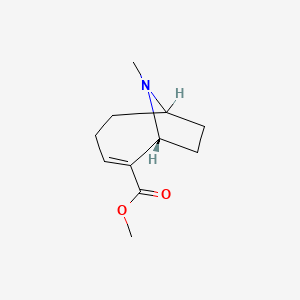![molecular formula C21H28N2O5 B14304327 1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid CAS No. 112360-87-9](/img/structure/B14304327.png)
1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid is a compound that combines the structural features of imidazole and oxalic acid. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties Oxalic acid, on the other hand, is a simple dicarboxylic acid with the formula C₂H₂O₄
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Octoxyphenyl)ethenyl]imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic and saturated heterocycles . The process involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and various catalysts to achieve high yields and regioselectivity . The specific industrial methods for producing 1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid would likely follow similar principles, with optimizations for scale and efficiency.
化学反応の分析
Types of Reactions
1-[1-(2-Octoxyphenyl)ethenyl]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring or the phenyl group .
科学的研究の応用
1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a component in drug development.
Industry: Utilized in the development of functional materials, dyes for solar cells, and catalysts.
作用機序
The mechanism of action of 1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl group and oxalic acid moiety may also contribute to the compound’s overall biological activity by interacting with different cellular components .
類似化合物との比較
Similar Compounds
1-Benzyl-2-aryl-1H-benzo[d]imidazole: Known for its biological activities and used in various therapeutic applications.
1,3-Diazole: A basic core of many natural products and drugs, known for its broad range of chemical and biological properties.
Uniqueness
1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid is unique due to its combination of imidazole and oxalic acid moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses that may not be achievable with other similar compounds .
特性
CAS番号 |
112360-87-9 |
|---|---|
分子式 |
C21H28N2O5 |
分子量 |
388.5 g/mol |
IUPAC名 |
1-[1-(2-octoxyphenyl)ethenyl]imidazole;oxalic acid |
InChI |
InChI=1S/C19H26N2O.C2H2O4/c1-3-4-5-6-7-10-15-22-19-12-9-8-11-18(19)17(2)21-14-13-20-16-21;3-1(4)2(5)6/h8-9,11-14,16H,2-7,10,15H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
CSSMAVDJFOHXRD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=CC=C1C(=C)N2C=CN=C2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
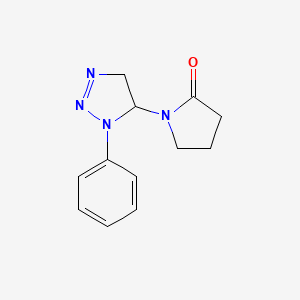
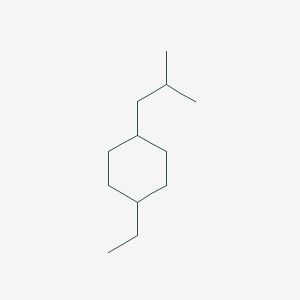
![3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14304295.png)
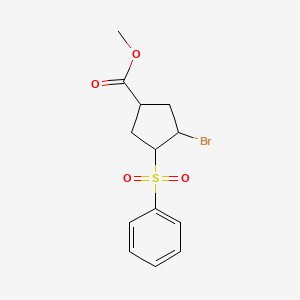
![2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14304304.png)
